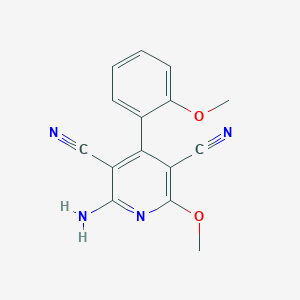

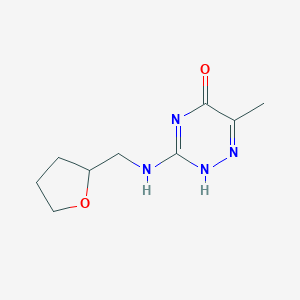

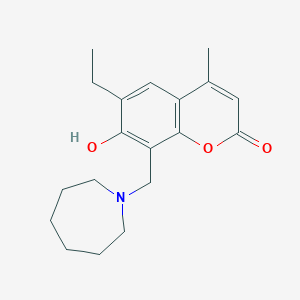

![molecular formula C21H29N3O B256013 N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide, also known as PACAP (pituitary adenylate cyclase-activating polypeptide), is a neuropeptide that plays a crucial role in various physiological processes. PACAP was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide exerts its biological effects by binding to specific receptors on the cell surface, including PAC1, VPAC1, and VPAC2 receptors. Activation of these receptors leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K) pathways.

Biochemical and physiological effects:

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including:

- Neuroprotection: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to protect neurons from various insults, including oxidative stress, excitotoxicity, and ischemia.

- Vasodilation: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to induce vasodilation in various vascular beds, including the cerebral, coronary, and pulmonary vasculature.

- Anti-inflammatory effects: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to have anti-inflammatory effects in various models of inflammation, including acute lung injury and rheumatoid arthritis.

- Regulation of circadian rhythms: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to regulate circadian rhythms by modulating the activity of the suprachiasmatic nucleus (SCN), the master circadian clock in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide in lab experiments is its well-characterized biological effects and receptor signaling pathways. This allows for precise and reproducible experiments. However, one limitation is the cost and availability of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide, which may limit its use in some experiments.

Direcciones Futuras

There are several future directions for research on N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide, including:

- Therapeutic applications: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has shown promise as a potential therapeutic agent for various neurological and cardiovascular disorders, including stroke, traumatic brain injury, and heart failure.

- Role in aging: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to play a role in aging and age-related diseases, including Alzheimer's disease and Parkinson's disease.

- Mechanisms of action: Further research is needed to fully understand the mechanisms of action of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide and its receptors.

- Development of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide analogs: The development of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapeutic agents.

Métodos De Síntesis

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while recombinant DNA technology involves the insertion of the N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide gene into a suitable expression vector and subsequent expression in a host organism.

Aplicaciones Científicas De Investigación

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to have a wide range of biological activities, including neuroprotection, vasodilation, anti-inflammatory effects, and regulation of circadian rhythms. As a result, N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been studied extensively in various fields of research, including neuroscience, endocrinology, and immunology.

Propiedades

Nombre del producto |

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide |

|---|---|

Fórmula molecular |

C21H29N3O |

Peso molecular |

339.5 g/mol |

Nombre IUPAC |

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C21H29N3O/c1-16(2)15-24-19-12-7-6-11-18(19)23-20(24)13-8-14-22-21(25)17-9-4-3-5-10-17/h6-7,11-12,17H,1,3-5,8-10,13-15H2,2H3,(H,22,25) |

Clave InChI |

WQRRBBQYFSNJIP-UHFFFAOYSA-N |

SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |

SMILES canónico |

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

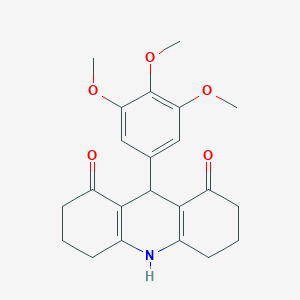

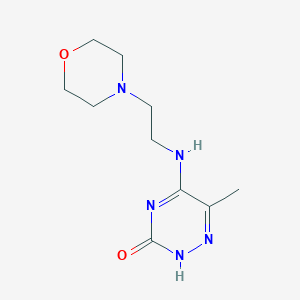

![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

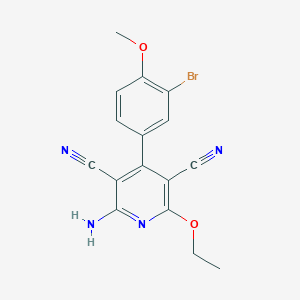

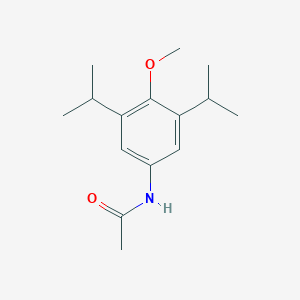

![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)

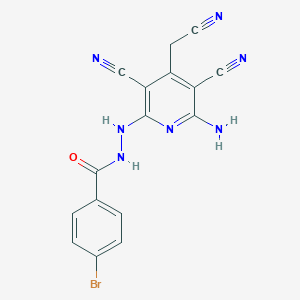

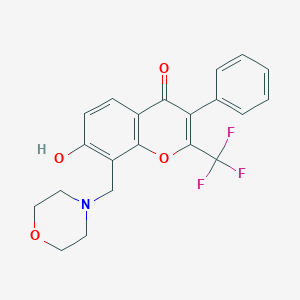

![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)

![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)